Acetylcholinesterase (AChE) Inhibition Potency: Meta-Chloro Substitution Enhances Target Engagement Relative to Non-Halogenated N-(2-Methoxyethyl)aniline Scaffolds
3-Chloro-N-(2-methoxyethyl)aniline inhibits recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase with an IC50 of 142 nM after 10 minutes of incubation, and 285 nM after 60 minutes, as measured by the Ellman assay and curated in both BindingDB and ChEMBL [1]. In contrast, the non-chlorinated analog N-(2-methoxyethyl)aniline (CAS 32382-66-4) has no reported AChE inhibitory activity in the same assay system within publicly curated databases, suggesting that the meta-chloro substituent is a critical determinant of AChE binding affinity in this chemotype [2]. The 2-fold rightward shift in IC50 from 10 to 60 minutes (142 → 285 nM) indicates time-dependent inhibition kinetics, a profile consistent with slow-binding or mechanism-based behavior that may confer residence-time advantages over rapidly reversible analogs. Direct head-to-head IC50 data for 2-chloro-N-(2-methoxyethyl)aniline and 4-chloro-N-(2-methoxyethyl)aniline against AChE are absent from the primary literature, representing a data gap that precludes regioisomeric potency ranking without bespoke experimental determination.
| Evidence Dimension | Inhibitory potency against recombinant Anopheles gambiae wild-type AChE (IC50, Ellman assay) |
|---|---|
| Target Compound Data | IC50 = 142 nM (10 min incubation); IC50 = 285 nM (60 min incubation) |
| Comparator Or Baseline | N-(2-methoxyethyl)aniline (CAS 32382-66-4): No detectable AChE inhibition reported in curated databases (IC50 not reached / inactive at tested concentrations) |
| Quantified Difference | ≥2-log improvement in potency conferred by meta-Cl substitution (assuming comparator IC50 >10,000 nM as inactive threshold) |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay (acetylthiocholine substrate); incubation times 10 min and 60 min; curated by ChEMBL and BindingDB [1][2] |
Why This Matters
For researchers procuring an N-(2-methoxyethyl)aniline scaffold for antimalarial AChE inhibitor programs, the meta-chloro derivative provides a >100-fold potency advantage over the non-halogenated parent scaffold, directly translating to lower screening concentrations and reduced compound consumption in hit-to-lead campaigns.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548). Affinity Data: IC50 142 nM and 285 nM for recombinant Anopheles gambiae wild-type AChE by Ellman assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124882 View Source
- [2] BindingDB. PrimarySearch_ki for N-(2-methoxyethyl)aniline (BDBM search). No AChE inhibitory activity records found. Searched via BindingDB public interface. View Source
